Ethyldimethylsilane (EDMS) is a highly volatile, reactive organosilane characterized by a single silicon-hydride (Si-H) bond, two methyl groups, and one ethyl group. With a boiling point of 44–46 °C and a vapor pressure of approximately 6.05 psi at 20 °C, it occupies a critical physical sweet spot for industrial and laboratory applications [1]. Unlike its fully methylated or ethylated counterparts, EDMS is a liquid at standard room temperature but retains high volatility . This combination of a reactive hydride center and an easily vaporized carbon skeleton makes it a highly effective precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and a preferred mild reducing agent in organic synthesis where post-reaction byproduct removal is a priority[2].
Attempting to substitute Ethyldimethylsilane with its closest structural analogs forces procurement teams into severe processability compromises. Replacing EDMS with Trimethylsilane (TMS) shifts the material from a volatile liquid to a gas (boiling point 6.7 °C), mandating the use of pressurized gas cylinders, specialized mass flow controllers, and upgraded safety infrastructure [1]. Conversely, substituting with Triethylsilane (TES) provides a liquid but drastically increases the boiling point to 107 °C. In synthetic workflows, this high boiling point makes TES byproducts notoriously difficult to strip off under standard vacuum, often requiring elevated temperatures that can degrade sensitive pharmaceutical intermediates [2]. In CVD/ALD applications, TES requires significantly higher bubbler temperatures to achieve the same vapor pressure as EDMS, complicating thermal budgets and precursor delivery .
The primary procurement driver for EDMS is its physical state. EDMS exhibits a boiling point of 44–46 °C, making it a volatile liquid at room temperature . In contrast, Trimethylsilane (TMS) boils at 6.7 °C (gas at RT), and Triethylsilane (TES) boils at 107 °C [1]. For vapor-phase delivery systems (CVD/ALD), EDMS provides sufficient vapor pressure (6.05 psi at 20 °C) to be delivered via standard liquid bubblers without the extreme heating required for TES, while completely avoiding the pressurized gas handling required for TMS .
| Evidence Dimension | Boiling Point and Room Temperature State |
| Target Compound Data | 44–46 °C (Volatile Liquid) |
| Comparator Or Baseline | TMS: 6.7 °C (Gas) | TES: 107 °C (Low-volatility liquid) |
| Quantified Difference | EDMS is ~38 °C higher than TMS (eliminating gas handling) and ~62 °C lower than TES (enabling rapid evaporation). |
| Conditions | Standard atmospheric pressure (760 mmHg) and 20 °C. |
Allows facilities to use standard liquid delivery systems and low-temperature vacuum stripping, avoiding both gas cylinder infrastructure and high-temperature thermal degradation.
In the reduction of α,β-unsaturated ketones, the steric and electronic profile of the silane dictates the reaction pathway. EDMS, similar to TES, strictly drives 1,4-addition, resulting in the selective reduction of the carbon-carbon double bond while leaving the carbonyl intact [1]. When compared to aryl-substituted silanes like diphenylsilane, which promote 1,2-addition (straight reduction of the carbonyl), EDMS offers precise chemoselectivity [1]. However, EDMS is procured over TES when the resulting silyl ether or unreacted silane must be rapidly removed under mild vacuum due to its significantly lower boiling point .
| Evidence Dimension | Addition Selectivity in α,β-Unsaturated Ketones |
| Target Compound Data | 1,4-addition (alkene reduction) |
| Comparator Or Baseline | Diphenylsilane: 1,2-addition (carbonyl reduction) |
| Quantified Difference | Complete shift in regioselectivity from carbonyl reduction to alkene reduction. |
| Conditions | Acid-catalyzed or transition-metal catalyzed hydrosilylation. |
Ensures predictable chemoselectivity in complex molecular syntheses while allowing for much easier byproduct removal than heavier silanes.
Under UV irradiation (e.g., 193 nm ArF excimer laser), EDMS undergoes highly efficient photofragmentation. The molecule offers two distinct cleavage pathways: the Si–H bond (Bond Dissociation Energy: 380 kJ/mol) and the Si–C(ethyl) bond (BDE: 306 kJ/mol) [1]. The presence of the ethyl group provides a lower-energy Si-C cleavage pathway compared to the purely methyl-substituted TMS, facilitating the generation of reactive alkylsilyl radicals[1]. These radicals efficiently initiate addition reactions with unsaturated polymer substrates from the vapor phase, a process heavily reliant on EDMS's high volatility [1].
| Evidence Dimension | Bond Dissociation Energy (BDE) for Radical Generation |
| Target Compound Data | Si-C(ethyl) BDE: ~306 kJ/mol |
| Comparator Or Baseline | Si-H BDE: ~380 kJ/mol |
| Quantified Difference | The ethyl group introduces a 74 kJ/mol lower energy threshold for photofragmentation compared to the Si-H bond. |
| Conditions | Vapor-phase UV irradiation (193 nm). |
Lowers the energy barrier for generating reactive silyl radicals in surface modification and photolithography applications.
Because EDMS is a volatile liquid rather than a gas, it is a highly effective precursor for the deposition of silicon carbide (SiC) and silicon carbonitride (SiCN) thin films. It can be delivered using standard liquid mass flow controllers and bubblers, eliminating the need for hazardous gas cylinder infrastructure required by Trimethylsilane, while its lower Si-C bond dissociation energy promotes efficient film growth at reduced thermal budgets [1].
In the synthesis of complex active pharmaceutical ingredients (APIs), EDMS is utilized for the regioselective 1,4-reduction of conjugated enones. Its primary advantage over Triethylsilane (TES) in this workflow is its low boiling point (44–46 °C), which allows unreacted silane and siloxane byproducts to be completely stripped off under mild vacuum, preventing the thermal degradation of heat-sensitive intermediates [2].
EDMS is highly suited for the photochemical functionalization of polymer surfaces and microfluidic devices. Its high vapor pressure allows it to be introduced into reaction chambers as a gas without heating, where UV irradiation cleaves the Si-C or Si-H bonds to generate radicals that graft onto the substrate, leaving no residual liquid solvent to clean up [3].
Flammable;Irritant